molecular formula C9H17N B13196911 (But-3-yn-2-yl)(2,2-dimethylpropyl)amine

(But-3-yn-2-yl)(2,2-dimethylpropyl)amine

Cat. No.: B13196911
M. Wt: 139.24 g/mol
InChI Key: GCJIJEIRTZCYLS-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is an organic compound characterized by the presence of an alkyne group and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)(2,2-dimethylpropyl)amine typically involves the reaction of but-3-yn-2-ol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-2-yl)(2,2-dimethylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.

Major Products

The major products formed from these reactions include various substituted amines, alkenes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (But-3-yn-2-yl)(2,2-dimethylpropyl)amine serves as a building block for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (But-3-yn-2-yl)(2,2-dimethylpropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    (But-3-yn-1-yl)(2,2-dimethylpropyl)amine: Similar structure but with the alkyne group at a different position.

    (But-3-yn-2-yl)(2,2-dimethylpropyl)ethylamine: Contains an additional ethyl group on the amine nitrogen.

    2-Methylbut-3-yn-2-yl carbamate: A carbamate derivative with similar alkyne functionality.

Uniqueness

(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is unique due to its specific positioning of the alkyne and amine groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and potential biological activity.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-but-3-yn-2-yl-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C9H17N/c1-6-8(2)10-7-9(3,4)5/h1,8,10H,7H2,2-5H3

InChI Key

GCJIJEIRTZCYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NCC(C)(C)C

Origin of Product

United States

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